Pyridine, 2-[(trimethylsilyl)oxy]-

Tautomerism Protecting group strategy Regioselectivity

Pyridine, 2-[(trimethylsilyl)oxy]- (CAS 18292-04-1), systematically named trimethyl(pyridin-2-yloxy)silane, is an organosilicon compound belonging to the silyl enol ether class. It functions as a protected form of 2-hydroxypyridine, wherein the labile hydroxyl proton is replaced by a trimethylsilyl (TMS) group.

Molecular Formula C8H13NOSi
Molecular Weight 167.28 g/mol
CAS No. 18292-04-1
Cat. No. B8452155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-[(trimethylsilyl)oxy]-
CAS18292-04-1
Molecular FormulaC8H13NOSi
Molecular Weight167.28 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CC=CC=N1
InChIInChI=1S/C8H13NOSi/c1-11(2,3)10-8-6-4-5-7-9-8/h4-7H,1-3H3
InChIKeyFZKWXWQVJUGUBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 2-[(trimethylsilyl)oxy]- (CAS 18292-04-1): A Silyl-Protected 2-Hydroxypyridine Building Block for Controlled Heterocyclic Synthesis


Pyridine, 2-[(trimethylsilyl)oxy]- (CAS 18292-04-1), systematically named trimethyl(pyridin-2-yloxy)silane, is an organosilicon compound belonging to the silyl enol ether class . It functions as a protected form of 2-hydroxypyridine, wherein the labile hydroxyl proton is replaced by a trimethylsilyl (TMS) group [1]. This TMS protection locks the molecule exclusively in the O-substituted form, effectively suppressing the tautomeric equilibrium that normally interconverts 2-hydroxypyridine and 2-pyridone . With a molecular weight of 167.28 g/mol and a calculated log P of approximately 1.8, the compound is a volatile liquid (boiling point ~178.6 °C) with good solubility in aprotic organic solvents [2]. Its primary utility in medicinal chemistry and agrochemical research lies in its role as a nucleophilic building block where the TMS-ether moiety can be selectively activated or displaced under mild conditions, distinguishing it from the ambident reactivity of unprotected 2-hydroxypyridine [3].

Why Generic 2-Hydroxypyridine or Alternative Silyl Ethers Cannot Replace Pyridine, 2-[(trimethylsilyl)oxy]- in Controlled Synthetic Sequences


Substituting Pyridine, 2-[(trimethylsilyl)oxy]- with the parent 2-hydroxypyridine introduces an uncontrolled tautomeric equilibrium where the 2-pyridone form (Keq = 1.7 in cyclohexane at 25 °C, shifting to 6.0 in chloroform) competes with the hydroxyl form, leading to ambident N- vs. O-nucleophilic reactivity and unpredictable regiochemistry . Conversely, replacing the TMS group with bulkier silyl protecting groups such as TBS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) dramatically alters the deprotection kinetics: relative acid hydrolysis rates show TMS (1) << TES (64) << TBS (20,000) << TIPS (700,000), meaning that the TMS ether is uniquely suited for applications requiring the most labile protection possible, enabling selective removal in the presence of other silyl ethers or under exceptionally mild fluoride or acidic conditions [1]. An incorrect choice of protecting group or using the unprotected heterocycle can lead to undesired side reactions, lower yields, and loss of orthogonal deprotection strategies in multi-step syntheses where the pyridine oxygen must be unmasked at a precise stage.

Quantitative Evidence Differentiating Pyridine, 2-[(trimethylsilyl)oxy]- from 2-Hydroxypyridine and Alternative Silyl Ethers


Elimination of Tautomeric Ambiguity: TMS Protection Locks the 2-Hydroxypyridine System into a Single O-Substituted Form

2-Hydroxypyridine exists in a rapid tautomeric equilibrium with 2-pyridone. Quantitative measurements show the equilibrium constant (Keq) for the 2-hydroxypyridine/2-pyridone system is 1.7 in cyclohexane at 25 °C, increasing to 6.0 in chloroform due to solvent polarity stabilization of the more dipolar 2-pyridone form (dipole moment: 5.29–5.97 Debye) over 2-hydroxypyridine (1.65–1.83 Debye) . This tautomerism creates a mixture of O-nucleophilic (hydroxyl) and N-nucleophilic (pyridone) species that cannot be cleanly substituted. In contrast, Pyridine, 2-[(trimethylsilyl)oxy]- is a single, defined O-substituted species where the reactive oxygen is protected, and tautomerization is impossible. The TMS derivative therefore guarantees exclusive O-regiochemistry in subsequent reactions [1].

Tautomerism Protecting group strategy Regioselectivity

Trans-Silylation Stoichiometry: Efficient Precursor for Tetrakis(pyridin-2-yloxy)silane Coupling Reagent

Pyridine, 2-[(trimethylsilyl)oxy]- serves as a stoichiometric precursor for the mild dehydrating reagent tetrakis(pyridin-2-yloxy)silane, Si(OPy)₄. The trans-silylation reaction between silicon tetrachloride (SiCl₄) and trimethyl(pyridin-2-yloxy)silane proceeds cleanly at a precisely defined 1:4 molar ratio to afford Si(OPy)₄ [1]. This reagent enables the synthesis of carboxamides from carboxylic acids and amines—including those with secondary or tertiary alkyl substituents—in good to high yields without requiring basic promoters such as tertiary amines or DMAP, a key advantage over conventional coupling reagent protocols [1]. The defined 1:4 stoichiometry is critical: deviation from this ratio would generate mixed chloro-siloxane byproducts that are far less effective as dehydrating agents. The 2-pyridyloxy leaving group of the resulting Si(OPy)₄ functions as a mild, neutral leaving group, suppressing racemization in peptide coupling applications compared to more aggressive reagents [1].

Amide bond formation Dehydrating reagents Trans-silylation

Relative Hydrolytic Lability: TMS Ether Deprotection Rate vs. TES, TBS, TIPS, and TBDPS Protecting Groups

Among commonly used trialkylsilyl protecting groups, the trimethylsilyl (TMS) ether is by far the most acid-labile. The relative stability correlation of trisubstituted silyl ethers toward acid-catalyzed hydrolysis follows the order: TMS (1) ≈ DMPS ≈ MDPS < TES (64) ≈ DMIPS < TPS < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This quantitative ranking means that a TMS ether is hydrolyzed approximately 20,000 times faster than a TBS (tert-butyldimethylsilyl) ether and 700,000 times faster than a TIPS (triisopropylsilyl) ether under identical acidic conditions [1]. Similarly, under basic fluoride-mediated desilylation (e.g., TBAF/THF), the TMS group is the most reactive, enabling selective deprotection in the presence of more robust silyl ethers. This property is exploited in orthogonal protection schemes where a TMS-protected pyridine oxygen can be unmasked without disturbing TBS or TBDPS ethers elsewhere in the molecule [2].

Silyl ether stability Orthogonal deprotection Fluoride-mediated desilylation

Rh(II)-Catalyzed Tandem Ylide Formation/1,5-Elimination: Exclusive Reactivity of 2-Trimethylsiloxy-pyridine with Fluorinated Diazomethanes

Pyridine, 2-[(trimethylsilyl)oxy]- undergoes a unique Rh₂(OAc)₄-catalyzed tandem reaction with α-trifluoromethyl diazomethane to produce 2-oxopyridinyl tetrasubstituted gem-difluoro olefins—a transformation not disclosed for the parent 2-hydroxypyridine, 2-pyridone, or other silyl-protected pyridine derivatives [1]. The reaction proceeds through a tandem ylide formation followed by 1,5-elimination, with the TMS group serving as an essential activating moiety that is lost during the reaction course to regenerate the 2-oxopyridinyl functionality in the product [1]. The protocol features good functional group compatibility, mild reaction conditions (60 °C or room temperature), and synthetically useful yields, providing straightforward access to a class of fluorinated heterocycles valuable in medicinal chemistry [1]. Alternative N-protected pyridine derivatives (e.g., N-oxide or N-alkylpyridinium salts) would follow entirely different mechanistic pathways and would not generate the requisite ylide intermediate, underscoring the unique reactivity conferred by the O-TMS substitution pattern [2].

gem-Difluoro olefins Rhodium catalysis Ylide chemistry Fluorinated building blocks

Physicochemical Property Differentiation: Volatility and Partition Coefficient vs. Parent 2-Hydroxypyridine

The TMS protection substantially alters the physicochemical profile relative to the parent 2-hydroxypyridine. Pyridine, 2-[(trimethylsilyl)oxy]- has a calculated log P of approximately 1.815, whereas 2-hydroxypyridine/log P is approximately 0.5, reflecting a >10-fold increase in lipophilicity that facilitates extraction into organic solvents and silica gel chromatographic purification [1][2]. The boiling point is 178.6 °C at 760 mmHg, making it a distillable liquid amenable to purification without chromatography, whereas 2-hydroxypyridine (mp ~107 °C) is a crystalline solid requiring recrystallization . The TMS derivative also shows markedly reduced hydrogen-bond donor capacity (0 H-bond donors vs. 1 for 2-hydroxypyridine), preventing aggregation and improving solubility in aprotic reaction media . These differences translate to practical advantages in isolation, handling, and reaction setup that favor the TMS-protected form in anhydrous, non-aqueous synthetic sequences.

Physicochemical properties Log P Volatility Purification

Optimal Procurement-Driven Application Scenarios for Pyridine, 2-[(trimethylsilyl)oxy]- Based on Demonstrated Differential Evidence


Synthesis of gem-Difluoro Olefin Libraries for Drug Discovery: Exclusive Access to 2-Oxopyridinyl Tetrasubstituted gem-Difluoroalkenes

Medicinal chemistry groups seeking to expand fluorinated heterocycle libraries for lead optimization should procure Pyridine, 2-[(trimethylsilyl)oxy]- as the only documented substrate for the Rh(II)-catalyzed tandem reaction with α-trifluoromethyl diazomethane that yields 2-oxopyridinyl tetrasubstituted gem-difluoro olefins [1]. This scaffold class cannot be accessed from 2-hydroxypyridine, 2-pyridone, or C-silylated pyridine analogs, as they follow divergent mechanistic pathways [1][2]. The resulting gem-difluoro olefins serve as metabolically stable bioisosteres of carbonyl groups and are of high current interest in pharmaceutical patent landscapes.

Orthogonal Protection Strategies in Multi-Step Total Synthesis of Complex Natural Products

In advanced intermediate synthesis where multiple hydroxyl groups (aliphatic alcohols, phenols, enols) must be sequentially protected and deprotected, Pyridine, 2-[(trimethylsilyl)oxy]- offers the highest lability among silyl ethers: its TMS group is 20,000 times more acid-labile than TBS ethers and 700,000 times more labile than TIPS ethers [3]. This enables the chemoselective unmasking of the 2-pyridinol oxygen under mild acidic (aqueous HCl/THF) or fluoride conditions while preserving TBS, TBDPS, or TIPS protection on other hydroxyls, a capability not achievable with the unprotected 2-hydroxypyridine which would be reactive under all conditions.

Preparation of Mild Amide Coupling Reagents via Defined Trans-Silylation Stoichiometry

Process chemistry groups developing scalable amide bond formation protocols should procure this compound as the stoichiometric precursor to tetrakis(pyridin-2-yloxy)silane, a non-racemizing dehydrating reagent for carboxamide synthesis [4]. The precisely defined 4:1 trans-silylation stoichiometry with SiCl₄ ensures quantitative conversion to the active coupling reagent, and the resulting 2-pyridyloxy leaving group suppresses epimerization in peptide couplings compared to HOBt- or HOAt-based reagents. This is particularly valuable for kilogram-scale synthesis of chiral amide pharmaceutical intermediates where basic promoters (Et₃N, DMAP) would cause racemization [4].

Synthesis of N-Alkylated 2-Pyridone Derivatives via Selective O-Protection/Deprotection Sequence

The TMS group locks the 2-hydroxypyridine system exclusively in its O-protected form, preventing the competing N-alkylation that plagues direct functionalization of 2-hydroxypyridine due to its tautomeric equilibrium with 2-pyridone (Keq = 1.7–6.0 depending on solvent) . After performing a clean O-selective transformation, mild desilylation (TBAF or acid) releases the 2-hydroxypyridine/2-pyridone system for subsequent N-directed chemistry. This two-step sequence provides high-purity intermediates that are difficult to obtain by direct alkylation of the unprotected heterocycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridine, 2-[(trimethylsilyl)oxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.